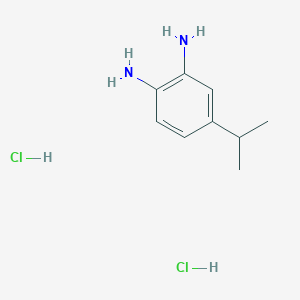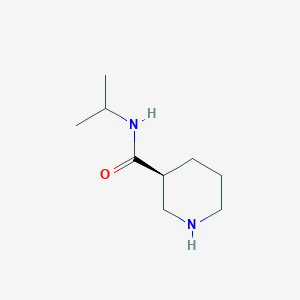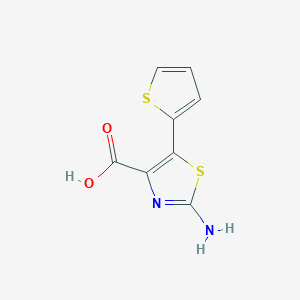![molecular formula C10H10F2O B13223024 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a difluoro-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane typically involves the reaction of 2,4-difluoro-5-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Produces various substituted alcohols, amines, or ethers.
Oxidation: Results in the formation of diols or carboxylic acids.
Reduction: Yields alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained and highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane: Similar structure with a different substitution pattern on the phenyl ring.
(2,4-Difluoro-5-methylphenyl)methanol: Lacks the oxirane ring but shares the difluoro-methylphenyl group.
Uniqueness
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is unique due to the presence of both the oxirane ring and the difluoro-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
2-[(2,4-difluoro-5-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H10F2O/c1-6-2-7(3-8-5-13-8)10(12)4-9(6)11/h2,4,8H,3,5H2,1H3 |
InChI-Schlüssel |
WOBQUYAASKGVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)F)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
amine](/img/structure/B13222983.png)




![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)

![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
